molecular formula C24H42N2O2 B040572 2-(3-Pentadecylphenoxy)propanehydrazide CAS No. 111254-06-9

2-(3-Pentadecylphenoxy)propanehydrazide

Cat. No.: B040572
CAS No.: 111254-06-9
M. Wt: 390.6 g/mol
InChI Key: JMYGTOJHCGQUQQ-UHFFFAOYSA-N
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Description

2-(3-Pentadecylphenoxy)propanehydrazide is a hydrazide derivative characterized by a propanehydrazide backbone linked to a phenoxy group substituted with a pentadecyl (C15H31) chain at the meta position. Hydrazide derivatives are widely studied for their bioactivity, including antimicrobial, anti-inflammatory, and corrosion inhibition properties, depending on substituent effects .

Properties

CAS No.

111254-06-9

Molecular Formula

C24H42N2O2

Molecular Weight

390.6 g/mol

IUPAC Name

2-(3-pentadecylphenoxy)propanehydrazide

InChI

InChI=1S/C24H42N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-22-18-16-19-23(20-22)28-21(2)24(27)26-25/h16,18-21H,3-15,17,25H2,1-2H3,(H,26,27)

InChI Key

JMYGTOJHCGQUQQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(C)C(=O)NN

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(C)C(=O)NN

Synonyms

2-(3-pentadecylphenoxy)propanehydrazide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-(3-pentadecylphenoxy)hydrazide typically involves the reaction of 3-pentadecylphenol with propanoic acid hydrazide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazide bond. The reaction conditions may include:

    Temperature: The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants.

    Solvent: Common solvents used in the reaction include ethanol or methanol, which help dissolve the reactants and facilitate the reaction.

    Catalyst: Acidic or basic catalysts may be used to accelerate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of propanoic acid, 2-(3-pentadecylphenoxy)hydrazide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize production costs. The use of automated reactors and advanced monitoring systems ensures consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the hydrazide group to other functional groups, such as amines.

    Substitution: The phenoxy group can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of propanoic acid, 2-(3-pentadecylphenoxy)hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The long alkyl chain and phenoxy group may also play a role in its biological activity by interacting with cell membranes and other structures.

Comparison with Similar Compounds

Structural and Substituent Variations

The phenoxypropanehydrazide scaffold accommodates diverse substituents, which dictate physicochemical and biological properties:

Compound Name Substituent Molecular Weight Key Application/Activity Reference
2-(4-Chlorophenoxy)propanehydrazide 4-Cl 214.65 g/mol Antimicrobial, Drug Intermediate
2-(4-Methoxyphenoxy)propanehydrazide 4-OCH₃ ~238.28 g/mol* Medicinal Chemistry (Drug Design)
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)propanehydrazide 2-Fluoro-biphenyl ~303.33 g/mol* Antidiabetic, Antiviral
(EZ)-N′-Benzylidene-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide 6-Cl-carbazole ~396.87 g/mol* Neurodegenerative Drug Candidates
2-(3-Pentadecylphenoxy)propanehydrazide 3-C₁₅H₃₁ ~435.65 g/mol* Hypothesized: Lipid-lowering/Industrial N/A

*Calculated based on structural analogs.

Key Insights :

  • Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance stability and antimicrobial activity but may reduce intestinal absorption (<30% in some cases) .
  • Electron-Donating Groups (e.g., OCH₃) : Improve solubility and target binding in CNS disorders .
  • Bulky Substituents (e.g., C₁₅H₃₁) : Increase lipophilicity, favoring membrane interaction (e.g., corrosion inhibition or lipid-targeted therapies) but limiting bioavailability .
Pharmacokinetic and Pharmacodynamic Profiles

Data from structural analogs highlight critical trends:

Compound Type Human Intestinal Absorption (%) CYP2D6 Inhibition LogP (Lipophilicity) Key Targets
Carbazole Derivatives 65–85% Moderate 3.8–4.2 Tau Protein, NMDA Receptors
Fluoro-Biphenyl Derivatives 50–70% Low 2.9–3.5 α-Glucosidase, Viral Proteases
Chlorophenoxy Derivatives 20–35% High 2.1–2.7 Bacterial Enzymes
Methoxyphenoxy Derivatives 40–60% Moderate 2.5–3.0 Serotonin Receptors

Analysis :

  • This compound: Predicted LogP >6 due to the pentadecyl chain, suggesting poor aqueous solubility but high tissue permeability. Likely a CYP3A4 substrate due to bulkiness .
  • Neuroactive Carbazole Derivatives : Exhibit optimal drug-likeness (Lipinski compliance) and target tau proteins, relevant in Alzheimer’s disease .

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